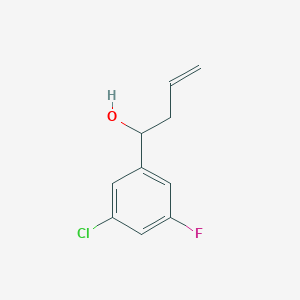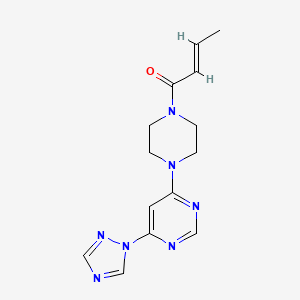
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields This compound features a sulfonamide group attached to a benzenesulfonamide moiety, with a hydroxy-dimethylpentyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-hydroxy-4,4-dimethylpentylamine. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzenesulfonamide moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of N-(3-oxo-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide.
Reduction: Formation of N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide.
Substitution: Formation of nitro or halogenated derivatives of the benzenesulfonamide moiety.
科学的研究の応用
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the hydroxy-dimethylpentyl side chain may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- N-(3-hydroxy-4,4-dimethylpentyl)-1-propanesulfonamide
- 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)-4-methylbenzenesulfonamide
Uniqueness
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide stands out due to its specific substitution pattern on the benzenesulfonamide moiety and the presence of a hydroxy-dimethylpentyl side chain
特性
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-11-6-7-13(10-12(11)2)20(18,19)16-9-8-14(17)15(3,4)5/h6-7,10,14,16-17H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKJQLRDHCQDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-ethoxyphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2984914.png)
![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2984918.png)

![N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2984921.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2984924.png)


![3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2984929.png)




